molecular formula C14H27N3O3Si B7819465 Vinyltris(methylethylketoximino)silane

Vinyltris(methylethylketoximino)silane

Cat. No.: B7819465
M. Wt: 313.47 g/mol
InChI Key: WXWYJCSIHQKADM-ZNAKCYKMSA-N
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Description

Vinyltris(methylethylketoximino)silane is a useful research compound. Its molecular formula is C14H27N3O3Si and its molecular weight is 313.47 g/mol. The purity is usually 95%.
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Biological Activity

Vinyltris(methylethylketoximino)silane, commonly referred to as VOS silane, is a silane coupling agent with significant applications in various industrial sectors, particularly in enhancing adhesion and durability in silicone-based materials. This article explores the biological activity of this compound, focusing on its toxicological profiles, potential health impacts, and relevant case studies.

  • Molecular Formula : C14_{14}H27_{27}N3_3O3_3Si
  • Molecular Weight : 313.47 g/mol
  • CAS Number : 2224-33-1
  • Appearance : Colorless to light yellow transparent liquid
  • Density : 0.982 - 1.0035 g/cm³
  • Refractive Index : 1.4635 - 1.4735

Acute Toxicity Studies

A comprehensive study was conducted to evaluate the acute toxicity of this compound using various dosages over a 28-day period. The findings are summarized in Table 1.

Dosage (mg/kg/day)ObservationsClinical SignsHematological Changes
0ControlNo significant changeNormal values
10Low doseMinor changes observedNo significant changes
150Moderate doseSalivation, pale extremities in femalesDecreased RBC, hemoglobin
300High doseWet matting around nose/mouth, severe hematological changesSignificant abnormalities in RBC morphology

The study indicated dose-dependent clinical signs of toxicity at higher concentrations (150 mg/kg and above), including salivation and changes in hematological parameters such as decreased red blood cell counts and increased leukocytes .

Histopathological Findings

Histopathological examinations revealed significant findings in the spleen and liver tissues of animals treated with the highest dosage:

  • Spleen : Extramedullary hematopoiesis and accumulation of hemosiderin-laden macrophages were observed.
  • Liver : Scattered foci of extramedullary hematopoiesis and Kupffer cell accumulation were noted.

These changes were indicative of systemic stress responses to the compound at elevated doses .

Long-term Effects and Recovery

Following a recovery period of 14 days post-treatment, many of the hematological abnormalities observed during the treatment phase showed signs of normalization. This indicates that while this compound has notable toxic effects at high concentrations, some effects may be reversible upon cessation of exposure .

Industrial Exposure Incident

A notable case study involved an explosion at a chemical plant producing this compound. The incident highlighted the potential hazards associated with handling silane compounds, particularly under conditions that may lead to thermal runaway reactions. Safety protocols and risk management strategies were emphasized following this event to mitigate risks associated with chemical production .

Properties

IUPAC Name

(E)-N-[bis[[(E)-butan-2-ylideneamino]oxy]-ethenylsilyl]oxybutan-2-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3Si/c1-8-12(5)15-18-21(11-4,19-16-13(6)9-2)20-17-14(7)10-3/h11H,4,8-10H2,1-3,5-7H3/b15-12+,16-13+,17-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWYJCSIHQKADM-ZNAKCYKMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO[Si](C=C)(ON=C(C)CC)ON=C(C)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N/O[Si](O/N=C(/CC)\C)(O/N=C(/CC)\C)C=C)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Butanone, 2,2',2''-[O,O',O''-(ethenylsilylidyne)trioxime]
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

2224-33-1
Record name 2-Butanone, 2,2',2''-(O,O',O''-(ethenylsilylidyne)trioxime)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002224331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanone, 2,2',2''-[O,O',O''-(ethenylsilylidyne)trioxime]
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butan-2-one O,O',O''-(vinylsilylidyne)trioxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.044
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vinyltris(methylethylketoximino)silane
Reactant of Route 2
Vinyltris(methylethylketoximino)silane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.